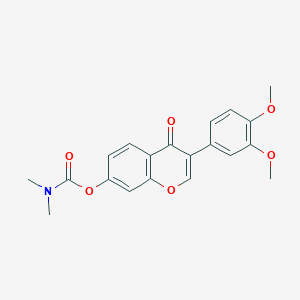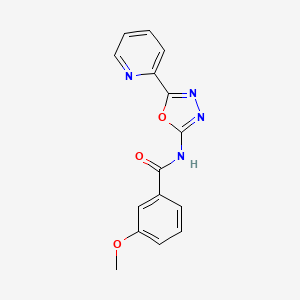![molecular formula C18H18N4O3 B2721309 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide CAS No. 2034372-28-4](/img/structure/B2721309.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are annulated uracil derivatives that have received considerable attention over the past years due to their wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives, such as the compound , has been carried out over nanocrystalline MgO with high efficiency in water as a green solvent at 80 °C . This methodology offers significant improvements for the synthesis of pyrido[2,3-d]pyrimidine derivatives with regard to the yield of products, simplicity in operation, and green aspects by avoiding toxic catalysts and solvents .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives has been characterized by scanning electron microscopy, transmission electron microscopy, and X-ray diffraction . The results confirmed the nanocrystalline MgO particle size is approximately 50 nm .Chemical Reactions Analysis
The direct three-component condensation of 6-aminouracil, 6-amino-2-thiouracil or 6-amino-1,3-dimethyluracil, with arylaldehydes and malononitrile is used to generate a series of pyrido[2,3-d]pyrimidine derivatives .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Researchers have synthesized and evaluated the biological activities of various derivatives related to N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide. For instance, studies have demonstrated the synthesis of novel pyrazolopyrimidines derivatives, showcasing anticancer and anti-5-lipoxygenase agents' potential, highlighting the versatility of the pyrimidine backbone in medicinal chemistry (Rahmouni et al., 2016). Furthermore, efficient synthesis methods have been developed for related compounds, providing practical access to novel chemotypes in the development of DGAT-1 inhibitors, emphasizing the compound's significance in exploring therapeutic targets (Bahnck et al., 2012).
Chemoselective Reactions and Antimicrobial Activity
Research has also focused on chemoselective reactions of related compounds, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. These studies provide insights into the reactivity of these compounds and their potential applications in creating chiral centers for drug synthesis (Hajji et al., 2002). Additionally, derivatives have been synthesized with demonstrated antistaphylococcal activity, highlighting the potential for developing new antimicrobial agents based on the pyrimidine scaffold (Kostenko et al., 2008).
Novel Compounds with Anticancer Potential
The discovery and development of novel compounds based on the pyrimidine structure, such as MGCD0103, have shown promising anticancer activities. These compounds selectively inhibit histone deacetylase, a key target in cancer therapy, demonstrating the therapeutic potential of pyrimidine derivatives in treating cancer (Zhou et al., 2008).
Mecanismo De Acción
While the specific mechanism of action for “N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide” is not mentioned in the search results, pyrido[2,3-d]pyrimidines in general have been reported to inhibit Toxoplasma gondii (tg) and Pneumocystis carinii (pc) of tumor cell lines in culture . The activity is attributed to inhibition of dihydrofolate reductase (DHFR) .
Direcciones Futuras
The future directions for “N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide” and similar compounds could involve further exploration of their biological and pharmacological activities. Given their wide range of activities, these compounds could be potential candidates for drug development .
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-15(9-8-13-5-2-1-3-6-13)19-11-12-22-17(24)14-7-4-10-20-16(14)21-18(22)25/h1-7,10H,8-9,11-12H2,(H,19,23)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZTWXXIUNABSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2-Methylpropan-2-yl)oxycarbonylamino]cinnoline-3-carboxylic acid](/img/structure/B2721236.png)
![Methyl (4S,5R,9R,13R)-5,9-dimethyl-10,14-dioxotricyclo[11.2.1.04,9]hexadec-1(15)-ene-5-carboxylate](/img/structure/B2721238.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2721239.png)
![[(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride](/img/structure/B2721240.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2721241.png)


![N-(2-chloro-6-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2721245.png)

